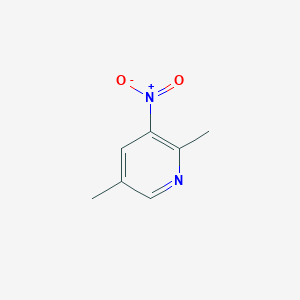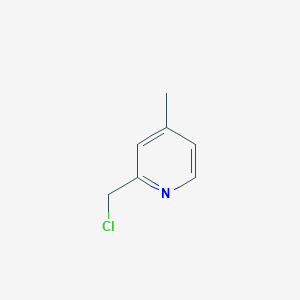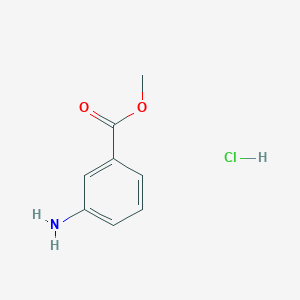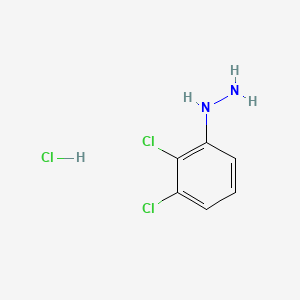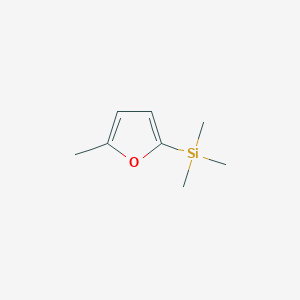
Benzoyloxypropyltrimethoxysilane
説明
Benzoyloxypropyltrimethoxysilane is a chemical compound with the molecular formula C13H20O5Si . It contains a total of 39 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, and 5 Oxygen atoms . The molecule consists of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of Benzoyloxypropyltrimethoxysilane involves a reaction with sodium benzoate and γ-chloropropyltrimethoxysilane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a phase-transfer catalyst . The reaction is carried out in toluene at 120°C for 3 hours . The product is then separated by adding water and purified by evaporating an organic layer via distillation in vacuum . The final product is confirmed by gas chromatography analysis .
Molecular Structure Analysis
The molecular structure of Benzoyloxypropyltrimethoxysilane is characterized by a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Chemical Reactions Analysis
Benzoyloxypropyltrimethoxysilane has been used in the functionalization of halloysite nanoclay, which was then incorporated into a polymer matrix via melt extrusion . The silanization process was confirmed to have taken place with an approximate reaction yield of 5% .
Physical And Chemical Properties Analysis
Benzoyloxypropyltrimethoxysilane is a liquid substance . It appears as a clear, straw-colored liquid with a mild odor . The molecular mass of Benzoyloxypropyltrimethoxysilane is 284.38 g/mol .
科学的研究の応用
Polymer Synthesis and Modification
Benzoyloxypropyltrimethoxysilane is used in the synthesis of polymers, where it acts as a crosslinking agent to modify the polymer chains. This modification can enhance the properties of polymers, such as increasing thermal stability, mechanical strength, and chemical resistance . The compound is particularly useful in hydrosilylation reactions, which are key to producing functional silanes and siloxanes with high yields and stereoselectivity .
Biomedical Applications
In the biomedical field, Benzoyloxypropyltrimethoxysilane contributes to the development of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The compound’s ability to form biocompatible coatings on surfaces makes it valuable for creating medical devices and implants with improved performance and longevity .
Surface Functionalization
The compound is instrumental in surface functionalization techniques, where it is used to modify the surface properties of materials. This includes creating hydrophobic or hydrophilic surfaces, which can be applied in various industries, including textiles, electronics, and automotive manufacturing .
Adhesives and Sealants
Benzoyloxypropyltrimethoxysilane is a key ingredient in the formulation of adhesives and sealants. It provides enhanced adhesion properties, especially in silicone-based products, and improves the durability and environmental resistance of the adhesive or sealant .
Coatings and Paints
The compound is also used in the production of coatings and paints. It helps in improving the adhesion of the coating to the substrate and imparts additional properties such as resistance to UV light, water, and chemicals .
Composite Materials
In composite material production, Benzoyloxypropyltrimethoxysilane is used to treat fillers and reinforcements. This treatment improves the compatibility of the fillers with the polymer matrix, resulting in composites with better mechanical properties and durability .
Safety and Hazards
Benzoyloxypropyltrimethoxysilane is classified as an eye irritant (Eye Irrit. 2A, H319) according to GHS-US classification . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this substance . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
特性
IUPAC Name |
3-trimethoxysilylpropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWOBSAALCFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504116 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyloxypropyltrimethoxysilane | |
CAS RN |
76241-02-6 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?
A1: Benzoyloxypropyltrimethoxysilane acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
